molecular formula C10H11NO2 B12569128 N-Methyl-N-(2-oxoethyl)benzamide CAS No. 298706-10-2

N-Methyl-N-(2-oxoethyl)benzamide

Cat. No.: B12569128
CAS No.: 298706-10-2
M. Wt: 177.20 g/mol
InChI Key: NDDYDVVEILKJFK-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-oxoethyl)benzamide is an organic compound with the molecular formula C10H11NO2. It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and an oxoethyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(2-oxoethyl)benzamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with N-methylglycine (sarcosine) in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For example, the reaction can be carried out in a continuous flow reactor, allowing for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-oxoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methyl-N-(2-oxoethyl)benzoic acid.

    Reduction: Reduction of the carbonyl group can yield N-methyl-N-(2-hydroxyethyl)benzamide.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-methyl-N-(2-oxoethyl)benzoic acid.

    Reduction: N-methyl-N-(2-hydroxyethyl)benzamide.

    Substitution: Various N-substituted benzamides.

Scientific Research Applications

N-Methyl-N-(2-oxoethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-oxoethyl)benzamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, which lacks the methyl and oxoethyl substitutions.

    N-Methylbenzamide: Similar to N-Methyl-N-(2-oxoethyl)benzamide but without the oxoethyl group.

    N-(2-Oxoethyl)benzamide: Lacks the methyl group on the amide nitrogen.

Uniqueness

This compound is unique due to the presence of both the methyl and oxoethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

N-Methyl-N-(2-oxoethyl)benzamide is a compound that has garnered attention for its significant biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into its biological properties, mechanisms of action, and potential therapeutic implications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H13_{13}N1_{1}O2_{2} and a molecular weight of approximately 179.20 g/mol. The compound features a benzamide structure with a methyl group and a 2-oxoethyl substituent, contributing to its unique reactivity profile and biological activity.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. Research indicates that it can modulate biological pathways associated with cell stress responses, particularly in pancreatic β-cells. The compound has been shown to protect these cells against endoplasmic reticulum (ER) stress, which is crucial in the development of diabetes .

Biological Activity Overview

  • Enzyme Inhibition : this compound exhibits significant enzyme inhibition properties, making it a candidate for further therapeutic development.
  • Pancreatic β-cell Protection : Studies have demonstrated that certain derivatives of this compound can protect pancreatic β-cells from dysfunction caused by ER stress, with some analogs showing improved potency compared to existing treatments .
  • Anticancer Potential : Preliminary investigations suggest that related compounds may exhibit cytotoxic effects against various cancer cell lines, indicating potential for broader therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition observed in various enzyme assays, indicating potential therapeutic use.
β-cell ProtectionAnalog WO5m showed EC50_{50} at 0.1 ± 0.01 μM, protecting against ER stress-induced death.
Anticancer ActivityCompounds derived from the benzamide structure exhibited varying degrees of cytotoxicity.

Detailed Findings on β-cell Protection

A study focused on the protective effects of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs found that these compounds could significantly mitigate ER stress-induced apoptosis in pancreatic β-cells. The most potent analog, WO5m, achieved maximal activity at low concentrations (EC50_{50} = 0.1 μM), demonstrating its potential as a therapeutic agent for diabetes .

Structural-Activity Relationship (SAR)

Research into the SAR of this compound has revealed that modifications to its structure can enhance its biological activity. For instance, substituting the triazole pharmacophore with glycine-like amino acids resulted in compounds with improved solubility and potency against β-cell dysfunction .

Properties

CAS No.

298706-10-2

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-methyl-N-(2-oxoethyl)benzamide

InChI

InChI=1S/C10H11NO2/c1-11(7-8-12)10(13)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

NDDYDVVEILKJFK-UHFFFAOYSA-N

Canonical SMILES

CN(CC=O)C(=O)C1=CC=CC=C1

Origin of Product

United States

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